molecular formula C10H18O B14692889 2-Hexyl-cyclobutanone

2-Hexyl-cyclobutanone

Cat. No.: B14692889
M. Wt: 154.25 g/mol
InChI Key: KNQDUQNQTOZYJB-UHFFFAOYSA-N
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Description

2-Hexyl-cyclobutanone is a cyclobutane derivative characterized by a hexyl group attached to the cyclobutane ring Cyclobutane derivatives are known for their strained ring structures, which impart unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including 2-Hexyl-cyclobutanone, is the [2+2] cycloaddition reaction. This reaction involves the cycloaddition of two alkenes or an alkene and a ketene to form the cyclobutane ring. For this compound, the reaction typically involves the cycloaddition of hexyl-substituted alkenes under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyl-cyclobutanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives with hydroxyl or carbonyl groups, while reduction may produce cyclobutane derivatives with alkyl or aryl groups .

Scientific Research Applications

2-Hexyl-cyclobutanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex cyclobutane derivatives and studying ring strain effects.

    Biology: The compound is used in studies investigating the biological activity of cyclobutane derivatives, including their potential as enzyme inhibitors or signaling molecules.

    Medicine: Research explores its potential as a precursor for developing new pharmaceuticals with unique biological activities.

    Industry: this compound is used in the synthesis of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which 2-Hexyl-cyclobutanone exerts its effects involves its interaction with molecular targets and pathways. The strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signaling pathways, and other cellular processes .

Comparison with Similar Compounds

    Cyclobutanone: A simpler cyclobutane derivative without the hexyl group.

    2-Methyl-cyclobutanone: A cyclobutane derivative with a methyl group instead of a hexyl group.

    2-Phenyl-cyclobutanone: A cyclobutane derivative with a phenyl group.

Comparison: 2-Hexyl-cyclobutanone is unique due to the presence of the hexyl group, which imparts different chemical properties and reactivity compared to other cyclobutanone derivatives. The hexyl group increases the compound’s hydrophobicity and can influence its interactions with biological molecules and materials .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-hexylcyclobutan-1-one

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-9-7-8-10(9)11/h9H,2-8H2,1H3

InChI Key

KNQDUQNQTOZYJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC1=O

Origin of Product

United States

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